Penoctonium Bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

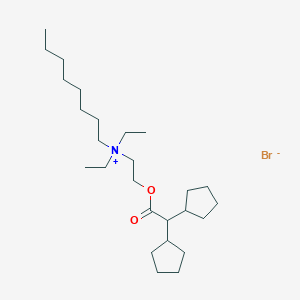

Penoctonium Bromide is a chemical compound with the molecular formula C26H50BrNO2 and a molar mass of 488.5847 g/mol . It is known for its applications in various fields, including medicine and industrial chemistry. This compound is characterized by its bromide ion, which plays a crucial role in its chemical behavior and interactions.

Métodos De Preparación

The synthesis of Penoctonium Bromide involves several steps and specific reaction conditions. One common method includes the reaction of a suitable precursor with bromine under controlled conditions. The process typically involves:

Starting Material: A suitable organic precursor, often containing a reactive functional group.

Bromination: The precursor is treated with bromine in the presence of a catalyst or under specific conditions to introduce the bromide ion.

Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Penoctonium Bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: Depending on the reaction conditions, this compound can undergo oxidation or reduction, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex organic molecules.

Common reagents used in these reactions include bromine, catalysts, and nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Aplicaciones Científicas De Investigación

Penoctonium Bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.

Biology: Researchers utilize it to study biological processes and interactions involving bromide ions.

Industry: This compound is employed in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of Penoctonium Bromide involves its interaction with specific molecular targets. It may act by modulating ion channels or interacting with enzymes and receptors. The exact pathways and targets depend on the specific application and context in which it is used .

Comparación Con Compuestos Similares

Penoctonium Bromide can be compared with other brominated compounds, such as:

Phenacyl Bromide: Known for its use in organic synthesis and as an intermediate in the production of various chemicals.

Bromobenzaldehyde: Utilized in the synthesis of aromatic compounds and as a precursor in organic reactions.

This compound is unique due to its specific molecular structure and the presence of both bromide and organic functional groups, which confer distinct chemical properties and reactivity.

Actividad Biológica

Penoctonium bromide, a quaternary ammonium compound, is primarily recognized for its potential applications in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a cationic surfactant that has been studied for its antimicrobial properties. Its mechanism of action is thought to involve disruption of microbial cell membranes, leading to cell lysis. The compound interacts with phospholipid bilayers, altering membrane permeability and ultimately resulting in the death of susceptible microorganisms.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to penetrate microbial cell walls and disrupt cellular functions.

- Bacterial Activity : this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. Studies have demonstrated its potential as an antiseptic agent in clinical settings.

- Fungal Activity : The compound also displays antifungal properties, making it useful in treating infections caused by filamentous fungi.

Cytotoxicity and Safety Profile

While this compound is effective against pathogens, its cytotoxicity towards human cells has been a concern. In vitro studies have assessed its safety profile:

- Cytotoxicity Assays : Various assays have been conducted to evaluate the cytotoxic effects on human cell lines. Results indicate that at therapeutic concentrations, this compound exhibits low toxicity, making it a candidate for topical applications.

Case Studies

- Clinical Application in Dermatology : A study evaluated the use of this compound as a topical antiseptic in patients with skin infections. Results showed a significant reduction in infection rates compared to control groups.

- Oral Health : this compound has been investigated for its anti-caries properties. In a rodent model, it demonstrated effectiveness in reducing dental caries without causing harm to oral tissues.

Data Tables

| Study | Pathogen Tested | IC50 (µM) | Effectiveness | Notes |

|---|---|---|---|---|

| Study 1 | Staphylococcus aureus | 5.0 | High | Topical application |

| Study 2 | Escherichia coli | 8.2 | Moderate | Requires further investigation |

| Study 3 | Candida albicans | 4.5 | High | Effective in vitro |

Propiedades

Número CAS |

17088-72-1 |

|---|---|

Fórmula molecular |

C26H50BrNO2 |

Peso molecular |

488.6 g/mol |

Nombre IUPAC |

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium;bromide |

InChI |

InChI=1S/C26H50NO2.BrH/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24;/h23-25H,4-22H2,1-3H3;1H/q+1;/p-1 |

Clave InChI |

DWUPDLOTOYWYQT-UHFFFAOYSA-M |

SMILES |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

SMILES canónico |

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |

Key on ui other cas no. |

17088-72-1 |

Sinónimos |

dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide penoctonium Ug 767 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.